

# An In-depth Technical Guide to the Structure and Application of DEPBT

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## Compound of Interest

**Compound Name:** 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

**Cat. No.:** B556695

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## Introduction

**3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one**, commonly known as DEPBT, is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and broader organic chemistry. Renowned for its remarkable ability to facilitate amide bond formation with minimal racemization, DEPBT has proven superior to many traditional phosphonium and uronium reagents, especially when dealing with amino acids prone to epimerization. Its utility extends to both solution-phase and solid-phase peptide synthesis (SPPS), making it a versatile tool in the synthesis of complex peptides, natural products, and active pharmaceutical ingredients.

A key advantage of DEPBT is its compatibility with amino acids containing unprotected hydroxyl groups (e.g., serine, threonine, tyrosine) and the imidazole group of histidine, obviating the need for additional protection steps in many synthetic routes. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols associated with DEPBT.

## Chemical Structure and Identifiers

DEPBT is characterized by a benzotriazinone core linked to a diethyl phosphate group. This unique structure is central to its function as a coupling reagent.

Caption: 2D chemical structure of DEPBT.

Identifier	Value
Preferred IUPAC Name	Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate
Synonym	3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
CAS Number	165534-43-0
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>3</sub> O <sub>5</sub> P
SMILES	CCOP(=O)(OCC)On1c(=O)c2ccccc2nn1
InChI Key	AJDPNPAGZMZOMN-UHFFFAOYSA-N

## Physicochemical Properties

The physical and chemical properties of DEPBT are summarized below. These characteristics are essential for its handling, storage, and application in synthesis.

Property	Value	Reference(s)
Molecular Weight	299.22 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	68.0 - 78.0 °C	
Density	1.45 ± 0.10 g/cm <sup>3</sup>	
Purity	≥98.0% (HPLC)	
Storage Conditions	Store refrigerated (2-8 °C)	

## Mechanism of Action in Peptide Coupling

The efficacy of DEPBT in suppressing racemization is attributed to its specific mechanism of action, which proceeds through a highly activated and stable ester intermediate.

The proposed mechanism for DEPBT-mediated amide bond formation is as follows:

- **Carboxylate Formation:** A tertiary base (e.g., triethylamine, DIPEA) deprotonates the N-protected amino acid to generate a carboxylate anion.
- **Phosphorus Attack:** The carboxylate attacks the central phosphorus atom of DEPBT.
- **Intermediate Formation & Rearrangement:** This attack forms a transient intermediate which subsequently rearranges, losing diethyl phosphite, to form a stable and highly activated 3-hydroxy-1,2,3-benzotriazin-
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